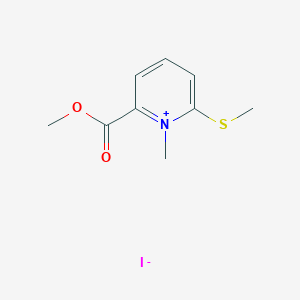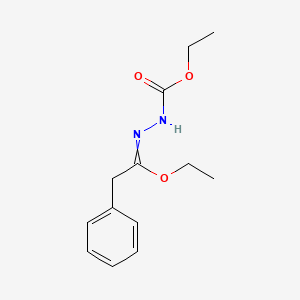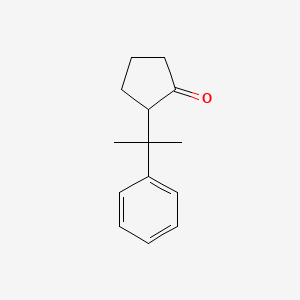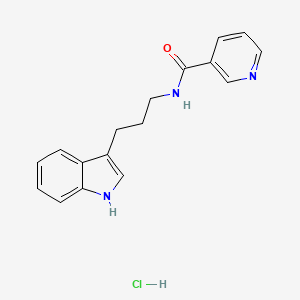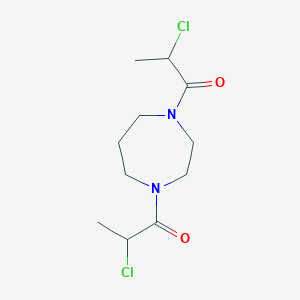acetaldehyde CAS No. 74119-53-2](/img/structure/B14452501.png)
[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Phenyldiazenylacetaldehyde is an organic compound with the chemical formula C₁₄H₁₂N₄O This compound is known for its unique structure, which includes both a diazenyl group and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenyldiazenylacetaldehyde typically involves the reaction of an aldehyde with a hydrazine derivative. One common method is the condensation reaction between benzaldehyde and phenylhydrazine, followed by the introduction of a diazenyl group. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-Phenyldiazenylacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The diazenyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazones.
Scientific Research Applications
(E)-Phenyldiazenylacetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Phenyldiazenylacetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of Schiff bases or other covalent adducts.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde Phenylhydrazone: Similar in structure but lacks the diazenyl group.
Phenylhydrazine: Contains the hydrazinylidene group but lacks the aldehyde functionality.
Azobenzene: Contains the diazenyl group but lacks the hydrazinylidene group.
Uniqueness
(E)-Phenyldiazenylacetaldehyde is unique due to the presence of both diazenyl and hydrazinylidene groups, which contribute to its diverse reactivity and potential applications. This dual functionality sets it apart from other similar compounds and makes it a valuable tool in various fields of research.
Properties
CAS No. |
74119-53-2 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N'-anilino-2-oxo-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H12N4O/c19-11-14(17-15-12-7-3-1-4-8-12)18-16-13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
AEFUORXWELXMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





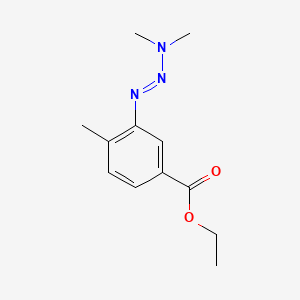
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
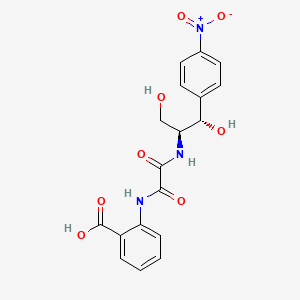
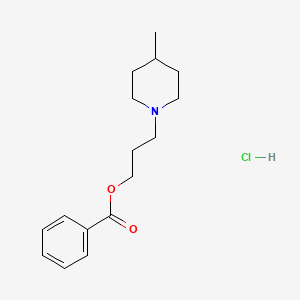
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

